Propan-2-yl 2-amino-2-methylpropanoate
Description
Conceptual Framework of Non-Proteinogenic α,α-Disubstituted Amino Acids (e.g., α-Aminoisobutyric Acid, Aib)
Non-proteinogenic amino acids are organic compounds that, like their proteinogenic counterparts, contain both an amine (-NH2) and a carboxylic acid (-COOH) functional group, but are not directly encoded by the genetic code. wikiwand.comnih.gov A specific and highly influential class of these is the α,α-disubstituted amino acids, where the α-carbon atom, adjacent to the carboxyl group, is bonded to two non-hydrogen substituents. jst.go.jpnih.gov
A prime example of this class is α-aminoisobutyric acid (Aib), also known as 2-methylalanine. wikipedia.org Its structure, H₂N-C(CH₃)₂-COOH, features two methyl groups at the α-position. wikipedia.org This gem-dimethyl substitution has profound stereochemical implications. The presence of these two groups sterically hinders rotation around the peptide backbone, compelling Aib-containing peptides to adopt well-defined helical conformations, such as the 3₁₀-helix or α-helix. wikipedia.orgrsc.orgnih.gov This makes Aib a potent helix inducer in peptides, a property that is extensively exploited in the design of peptidomimetics and other bioactive molecules. wikipedia.orgrsc.org While rare in nature, Aib has been found in some antibiotics of fungal origin and even in meteorites. wikipedia.org
Propan-2-yl 2-amino-2-methylpropanoate: Structural Significance and Research Relevance
This compound is a specific chemical entity that emerges from the esterification of α-aminoisobutyric acid. Its molecular formula is C₇H₁₅NO₂.
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Compound Name | propan-2-yl 3-amino-2-methylpropanoate |
| Monoisotopic Mass | 145.11028 Da |
| Predicted XlogP | 0.5 |
| Table 1: Key Properties of this compound. Data sourced from PubChem. uni.lu |
Structurally, this compound is the isopropyl ester of α-aminoisobutyric acid. This means the hydrogen atom of the carboxylic acid group in Aib has been replaced by an isopropyl group (-CH(CH₃)₂). This esterification is a common strategy in organic synthesis to protect the carboxylic acid functionality or to modify the solubility and reactivity of the parent amino acid.
Esters of α-aminoisobutyric acid, including the methyl, ethyl, and isopropyl variants, are valuable intermediates in peptide synthesis. acs.orgsigmaaldrich.com They serve as building blocks for the incorporation of the Aib residue into peptide chains. sigmaaldrich.com The ester group can facilitate coupling reactions and is typically removed in a later stage of the synthesis to reveal the free carboxylic acid necessary for peptide bond formation. The choice of ester can influence reaction conditions and yields. For instance, the synthesis of polypeptides containing Aib has been achieved through the chemoenzymatic polymerization of tripeptide ethyl esters. rsc.org
Historical Development and Evolution of Synthetic Strategies for Amino Acid Esters
The synthesis of amino acids and their esters has a rich history, with methods evolving to become more efficient and stereoselective. Early methods for α-amino acid synthesis include the Strecker synthesis and the Gabriel synthesis. khanacademy.org Over time, numerous other strategies have been developed.
The preparation of amino acid esters, in general, can be achieved through various methods. A common approach involves the reaction of an amino acid with an alcohol in the presence of an acid catalyst. For example, amino acid methyl ester hydrochlorides can be conveniently prepared by reacting amino acids with methanol (B129727) in the presence of trimethylchlorosilane at room temperature. nih.gov The synthesis of more complex, sterically hindered α,α-disubstituted α-amino acids and their esters often requires more specialized techniques, such as the alkylation of α-nitroacetate. nih.gov Recent advancements focus on developing catalytic and enantioselective methods to produce these valuable compounds with high purity. chemrxiv.orgrsc.org
Scope and Academic Importance of Research on this compound
The academic importance of this compound and related α,α-disubstituted amino acid esters lies in their ability to impart conformational rigidity to molecules. chemrxiv.org This property is highly sought after in drug design and the development of novel biomaterials. The constrained nature of these building blocks helps in creating peptides with predictable secondary structures, which is crucial for their biological activity. chemrxiv.org
Research in this area is vibrant, with ongoing efforts to develop new synthetic methodologies that are both efficient and allow for a broad range of substrates. chemrxiv.org The ability to asymmetrically synthesize these compounds is particularly important, as the chirality of amino acids is critical for their biological function. The development of catalytic enantioselective reactions for the synthesis of quaternary α-amino esters represents a significant area of active research. chemrxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-amino-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)10-6(9)7(3,4)8/h5H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXRKAOQBXZNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Propan 2 Yl 2 Amino 2 Methylpropanoate and Analogs
Direct Esterification Protocols and Optimization
Direct esterification of the parent amino acid, 2-amino-2-methylpropanoic acid, represents the most straightforward approach to obtaining propan-2-yl 2-amino-2-methylpropanoate. This section delves into various methodologies, including classic acid chloride-mediated reactions and modern catalytic systems, while also examining the critical influence of process parameters on reaction outcomes.
Thionyl Chloride-Mediated Esterification of 2-Amino-2-methylpropanoic Acid with Propan-2-ol
A well-established method for the synthesis of amino acid esters involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol. mdpi.com This reaction proceeds through the in-situ formation of an acid chloride, which is subsequently esterified by the alcohol, in this case, propan-2-ol. The process typically yields the hydrochloride salt of the amino acid ester.
The reaction is generally carried out by adding thionyl chloride to a mixture or solution of the amino acid in an excess of propan-2-ol, which serves as both the reactant and the reaction medium. mdpi.com A key advantage of this method is that the reagents are relatively inexpensive and the reaction often proceeds with high efficiency. One patented industrial method for producing amino acid ester hydrochlorides emphasizes the controlled addition of thionyl chloride to maintain a manageable reaction rate and prevent sudden boiling.
Table 1: Reaction Conditions for Thionyl Chloride-Mediated Esterification
| Parameter | Condition | Source |
| Reactants | 2-Amino-2-methylpropanoic Acid, Propan-2-ol, Thionyl Chloride | |
| Product | This compound hydrochloride | |
| Temperature | 20°C to 80°C (preferred range: 35°C to 60°C) | |
| Reagent Addition | Continuous or intermittent addition of thionyl chloride | |
| Solvent | Excess alcohol (Propan-2-ol) | mdpi.com |
Catalytic Approaches in Direct Esterification
To circumvent the use of stoichiometric and often harsh reagents like thionyl chloride, various catalytic systems have been developed for amino acid esterification. These methods are generally milder and offer advantages in terms of waste reduction and operational simplicity.
One effective approach is the use of trimethylchlorosilane (TMSCl) in methanol (B129727) to produce amino acid methyl esters, a method that can be adapted for other alcohols like propan-2-ol. This system offers mild reaction conditions and typically results in good to excellent yields of the corresponding ester hydrochloride.
Acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are also widely employed for direct esterification. nih.gov Recent studies have explored accelerating sulfuric acid-catalyzed esterifications in thin films generated by electrospray ionization (ESI), demonstrating maximum efficiency at specific temperatures. nih.gov Furthermore, heterogeneous catalysts like acidic cation exchange resins (e.g., Amberlyst-15) have proven effective for the esterification of carboxylic acids with isopropanol (B130326). researchgate.netnih.gov These solid-supported catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is beneficial for industrial applications. researchgate.net
Table 2: Catalytic Systems for Amino Acid Esterification
| Catalyst System | Alcohol | Key Features | Source(s) |
| Trimethylchlorosilane (TMSCl) | Methanol / Propan-2-ol | Mild conditions, good to excellent yields. | |
| Sulfuric Acid (H₂SO₄) | Methanol | Reaction accelerated in thin films; max efficiency at 70°C. | nih.gov |
| Ion-Exchange Resin (e.g., Amberlyst-15) | Isopropanol | Heterogeneous, easily separable, reusable catalyst. | researchgate.netnih.gov |
Solvent and Temperature Effects on Reaction Efficiency
The efficiency of direct esterification is highly dependent on both the solvent and the reaction temperature. In methods like the thionyl chloride protocol, an excess of the alcohol (propan-2-ol) is typically used as the solvent, driving the reaction equilibrium towards the product side. mdpi.com The solubility of the starting material, 2-amino-2-methylpropanoic acid, in the chosen solvent system is a critical factor. Studies have shown that the solubility of this amino acid in isopropanol is lower compared to other solvents like water or methanol, but it increases with temperature. bohrium.comresearchgate.net
Temperature control is crucial for managing the reaction rate and minimizing side reactions. For the thionyl chloride method, maintaining the temperature between 20°C and 80°C is recommended, with a preferred upper limit of 60°C to ensure the stability of the resulting amino acid ester hydrochloride and prevent the volatilization of the thionyl chloride. For sulfuric acid-catalyzed reactions in thin films, a temperature of 70°C was found to be optimal, with higher temperatures leading to a drastic reduction in esterification yields. nih.gov In resin-catalyzed esterifications of other acids with isopropanol, temperatures are typically maintained in the range of 323.15 to 353.15 K (50°C to 80°C). researchgate.net The interplay between temperature and solvent also affects the conformational structures of molecules containing the 2-aminoisobutyric acid residue. researchgate.net
Convergent and Multi-Component Synthetic Pathways
While direct esterification provides the core structure, the synthesis of more complex analogs often requires multi-step, convergent strategies. These pathways involve the initial preparation of key building blocks, such as amino acid derivatives, which are then combined or further modified through reactions like alkylation to build the final molecular scaffold.
Amino Acid Derivation as a Precursor Strategy
This compound itself, or other alkyl esters of 2-amino-2-methylpropanoic acid, can serve as valuable precursors for the synthesis of other important chemical entities. For instance, a patented method describes the use of an alpha-amino isobutyric acid alkyl ester as a starting material for the synthesis of 2-amino-2-methyl-1-propanol (B13486) through a one-step hydrogenolysis and reduction reaction. google.com This transformation highlights how the ester derivative provides a convenient handle for subsequent chemical modifications. This strategy avoids harsher, more hazardous routes that start from materials like 2-nitropropane. google.comgoogle.com The use of such amino acid derivatives as building blocks is a common tactic in medicinal chemistry to access a wide range of functionalized molecules.
Alkylation Reactions in the Formation of Amino Ester Scaffolds
Alkylation reactions are a powerful tool for elaborating the basic amino ester framework, allowing for the introduction of diverse functional groups at either the nitrogen or the α-carbon position. The N-alkylation of α-amino esters using alcohols is an atom-economical method that produces water as the only byproduct. This "hydrogen borrowing" catalysis, often employing iridium or ruthenium complexes, can effectively synthesize N-alkylated amino esters from readily available starting materials.
Similarly, C-alkylation of amino esters provides access to α-quaternary amino acids, which are important structural motifs in many bioactive compounds. Catalytic asymmetric allylic alkylation of α-substituted amino acid esters has been developed to produce these complex structures with high stereocontrol. These advanced alkylation methods demonstrate how the simple amino ester scaffold of a compound like this compound can be a starting point for constructing significantly more complex and functionally diverse analogs.
Reductive Amination and Related Reduction Strategies
Reductive amination is a powerful and widely utilized method for the synthesis of amines, including α-amino acids. nih.gov This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. nih.gov For the synthesis of α,α-disubstituted amino esters like this compound, the corresponding α-keto ester, propan-2-yl 2-oxo-2-methylpropanoate, would be the key starting material.
The general mechanism involves the initial formation of a hemiaminal from the α-keto ester and ammonia, which then dehydrates to form an imine. The imine is subsequently reduced to the desired α-amino ester. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for the iminium ion over the ketone. nih.gov
Recent advancements have focused on developing more efficient and scalable reductive amination protocols. For instance, biocatalytic approaches using imine reductases (IREDs) have emerged as a highly enantioselective method for the synthesis of N-substituted α-amino esters from α-ketoesters. nih.govnih.gov These enzymes can provide access to both enantiomers of the product with high conversion and excellent enantioselectivity under mild reaction conditions. nih.govnih.gov While direct application to this compound would depend on enzyme specificity, the principle holds significant promise for the synthesis of chiral α,α-disubstituted amino acid analogs.
Furthermore, heterogeneous catalysts, such as Raney Nickel, have been effectively used in reductive amination processes. researchgate.net Electrocatalytic methods using cuprous oxide (Cu₂O) nanowires have also shown high selectivity in the reductive amination of α-keto acids. rsc.org These methods offer advantages in terms of catalyst recovery and potential for continuous flow processes.
| Precursor | Reagents | Product | Key Features |
| α-Keto ester | Ammonia, Reducing Agent (e.g., NaBH₃CN) | α,α-Disubstituted amino ester | One-pot synthesis. |
| α-Keto ester | Amine, Imine Reductase (IRED) | N-substituted α-amino ester | High enantioselectivity, mild conditions. nih.govnih.gov |
| α-Keto acid | Ammonia, Cu₂O nanowires (electrocatalysis) | α-Amino acid | High selectivity. rsc.org |
Table 1: Overview of Reductive Amination Strategies
Application of Multicomponent Reactions (MCRs) for α-Amino Acid Ester Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules like α,α-disubstituted amino acid esters. thieme-connect.de The Strecker and Ugi reactions are two of the most prominent MCRs utilized for amino acid synthesis. wikipedia.orggoogle.com
The Strecker synthesis traditionally involves the reaction of an aldehyde or ketone, ammonia, and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.com For the synthesis of α,α-disubstituted amino acids, a ketone is used as the starting carbonyl compound. wikipedia.org The use of a ketone like acetone, for instance, would lead to the formation of 2-amino-2-methylpropanenitrile, a direct precursor to 2-amino-2-methylpropanoic acid. Subsequent esterification would yield the desired propan-2-yl ester. Asymmetric variants of the Strecker reaction, often employing chiral auxiliaries or catalysts, have been developed to produce enantiomerically enriched α,α-disubstituted amino acids. rsc.orgnih.gov
The Ugi four-component reaction (Ugi-4CR) is another powerful MCR that can be applied to the synthesis of α-amino acid derivatives. This reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The product is an α-acylamino amide. For the synthesis of this compound, one could envision a pathway where the initial Ugi product is subsequently deacylated and the amide hydrolyzed and esterified. The versatility of the Ugi reaction allows for the introduction of a wide range of substituents, making it a valuable tool for creating libraries of α,α-disubstituted amino acid analogs.
Recent developments in MCRs include the use of novel catalysts and reaction conditions to improve efficiency and stereoselectivity. For example, Lewis acid catalysis has been shown to be effective in promoting both Strecker and Ugi reactions. google.com
| Reaction | Components | Intermediate/Product | Key Features |
| Strecker Synthesis | Ketone, Ammonia, Cyanide | α-Aminonitrile | Versatile, applicable to α,α-disubstituted amino acids. wikipedia.org |
| Ugi-4CR | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | High molecular complexity in a single step. |
Table 2: Multicomponent Reactions for α-Amino Acid Synthesis
Synthesis from Substituted Cyanoacetic Esters
The alkylation of cyanoacetic esters provides a classical yet effective pathway to α,α-disubstituted amino acids and their esters. rsc.orgcdnsciencepub.comrsc.org The general strategy involves the sequential alkylation of a cyanoacetate (B8463686) ester, followed by transformation of the cyano group into an amino group.
For the synthesis of this compound, the starting material would be isopropyl cyanoacetate. The acidic α-proton can be removed by a suitable base, such as sodium ethoxide, to generate a stabilized carbanion. This carbanion can then be reacted with two equivalents of an alkylating agent, such as methyl iodide, in a stepwise manner to introduce the two methyl groups at the α-position, yielding isopropyl 2-cyano-2-methylpropanoate.
The subsequent conversion of the nitrile functionality to the amine can be achieved through various reductive methods. Catalytic hydrogenation using catalysts like Raney Nickel is a common approach. rsc.org This process directly reduces the nitrile to a primary amine.
An alternative to direct reduction is the Darapsky degradation, which involves the conversion of the ester to a hydrazide, followed by reaction with nitrous acid to form an azide (B81097). Curtius rearrangement of the azide in the presence of an alcohol yields a urethane, which can then be hydrolyzed to the desired amino acid. cdnsciencepub.comcdnsciencepub.com
| Starting Material | Key Steps | Intermediate | Final Product |
| Isopropyl cyanoacetate | 1. Dialkylation with methyl iodide2. Nitrile reduction (e.g., Raney Ni, H₂) | Isopropyl 2-cyano-2-methylpropanoate | This compound |
| Ethyl cyanoacetate | 1. Alkylation2. Hydrazide formation3. Azide formation4. Curtius rearrangement5. Hydrolysis | α-Carbethoxyaminonitrile | α-Amino acid |
Table 3: Synthesis from Substituted Cyanoacetic Esters
Stereoselective and Asymmetric Synthesis of α,α-Disubstituted Amino Acid Esters
The construction of the quaternary stereocenter in chiral α,α-disubstituted amino acids is a significant challenge in organic synthesis. rsc.org While this compound itself is achiral, the methodologies developed for the stereoselective synthesis of its chiral analogs are of great importance for the preparation of peptidomimetics and other biologically active molecules. acs.org
Enantioselective Approaches to this compound (if applicable, or its chiral analogs)
Direct enantioselective synthesis of an achiral molecule like this compound is not applicable. However, the principles of enantioselective synthesis are crucial for producing its chiral analogs where the two α-substituents are different.
One notable approach is the catalytic asymmetric addition of nucleophiles to α-iminoesters. For instance, the direct catalytic addition of acetonitrile (B52724) to α-iminoesters bearing a chiral N-thiophosphinoyl group, catalyzed by chiral N-heterocyclic carbene complexes of iridium, can deliver a variety of enantioenriched α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org Hydrolysis of the cyano group and the ester would then yield the chiral α,α-disubstituted amino acid.
Organocatalysis has also emerged as a powerful tool. Racemic oxazolones can serve as reagents for the synthesis of chiral quaternary amino acids through nucleophilic addition to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. This reaction creates two new chiral centers with high diastereo- and enantioselectivity. acs.org
Role of Chiral Auxiliaries and Catalysts in Inducing Stereoselectivity
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org They have been extensively used in the asymmetric synthesis of α,α-disubstituted amino acids. nih.gov
Commonly used chiral auxiliaries include Evans' oxazolidinones, Schöllkopf's bislactim ethers, and derivatives of naturally occurring compounds like camphor (B46023) and carbohydrates. rsc.orgresearchgate.netsigmaaldrich.com For example, the alkylation of enolates derived from chiral cyclic compounds, such as those prepared from (S,S)-cyclohexane-1,2-diol, can proceed with high diastereoselectivity. acs.org Subsequent removal of the auxiliary yields the enantiomerically enriched α,α-disubstituted amino acid. acs.org Similarly, N-glycosyl chiral auxiliaries have been shown to provide excellent stereocontrol in 1,3-dipolar cycloaddition reactions to synthesize α,α-disubstituted amino acids. acs.orgacs.org
Chiral catalysts offer a more atom-economical approach to asymmetric synthesis. As mentioned earlier, chiral iridium and copper complexes have been successfully employed in the enantioselective synthesis of α,α-disubstituted amino acid derivatives. rsc.org The development of new chiral ligands and catalytic systems remains an active area of research.
| Approach | Key Feature | Example |
| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct stereochemistry. | Evans' oxazolidinones, (S,S)-cyclohexane-1,2-diol. sigmaaldrich.comacs.org |
| Chiral Catalysts | Use of a chiral catalyst to create a chiral product from an achiral substrate. | Chiral Iridium-NHC complexes, organocatalysts. rsc.orgacs.org |
Table 4: Stereoselective Strategies
Control of Diastereoselectivity in Peptide Coupling
The incorporation of sterically hindered α,α-disubstituted amino acids into peptide chains presents a significant challenge due to the difficulty of forming the peptide bond. nih.gov Furthermore, when coupling a chiral α,α-disubstituted amino acid to a chiral peptide chain, the control of diastereoselectivity is crucial.
The steric bulk of the α,α-disubstituted amino acid can influence the conformation of the resulting peptide, often inducing specific secondary structures like helices or turns. researchgate.net This conformational constraint can also impact the diastereoselectivity of subsequent peptide couplings.
To overcome the steric hindrance and achieve efficient peptide bond formation, specialized coupling reagents are often required. The use of N-acylbenzotriazoles as activated amino acid derivatives has proven to be an effective method for coupling hindered amino acids with minimal racemization. nih.gov Other strategies include the use of masked acyl cyanide chemistry, which allows for the direct coupling of the unmasked intermediate with amino acid esters, including N-methylated ones, to form dipeptides with high yield and no significant epimerization. acs.org
The choice of protecting groups for the amino and carboxyl termini, as well as for reactive side chains, is also critical in controlling the outcome of peptide synthesis. youtube.commasterorganicchemistry.com The careful selection of these groups, in conjunction with the appropriate coupling reagents and reaction conditions, is essential for achieving high diastereoselectivity in the synthesis of peptides containing α,α-disubstituted amino acids.
Strategic Use of Protecting Groups in Amino Ester Synthesis
In the synthesis of amino acid esters like this compound, the bifunctional nature of the starting material, 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid or Aib), requires a protection strategy. The nucleophilic amino group can interfere with the esterification of the carboxylic acid. Therefore, the amino group is temporarily masked with a protecting group, which is later removed to yield the final product. The choice of protecting group is critical and is dictated by its stability under the conditions of subsequent reaction steps and the ease of its removal without affecting other parts of the molecule. chemicalbook.comorganic-chemistry.org
Amine Protecting Groups (e.g., Boc, Fmoc)
The most common protecting groups for the amine function in amino acid chemistry are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. Both are widely used in the synthesis of derivatives of 2-amino-2-methylpropanoic acid. nih.govchemicalbook.com
Boc (tert-Butoxycarbonyl) Group:
The Boc group is a popular choice for protecting the amino group of Aib. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. sigmaaldrich.compeptide.com The Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. sigmaaldrich.comthieme-connect.com This acid-lability makes it an excellent choice when other parts of the molecule are sensitive to basic conditions or hydrogenolysis.
The synthesis of N-Boc-2-amino-2-methylpropanoic acid (Boc-Aib-OH) is a well-established procedure, often serving as the first step in the synthesis of more complex Aib-containing molecules. chemicalbook.comsigmaaldrich.com
Fmoc (9-Fluorenylmethoxycarbonyl) Group:
The Fmoc group is another cornerstone of amine protection, especially in solid-phase peptide synthesis (SPPS). nih.govrsc.org It is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). rsc.org In stark contrast to the Boc group, the Fmoc group is stable to acidic conditions but is cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an aprotic solvent like dimethylformamide (DMF). chemicalbook.comrsc.org The synthesis of N-Fmoc-2-amino-2-methylpropanoic acid (Fmoc-Aib-OH) is also a standard procedure, providing a key building block for various synthetic applications. peptide.comsigmaaldrich.com
Below is a table summarizing common conditions for the protection of 2-amino-2-methylpropanoic acid (Aib) with Boc and Fmoc groups.
| Protecting Group | Reagent | Solvent System | Base | Typical Conditions |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water | Sodium Hydroxide (B78521) (NaOH) or Triethylamine (Et₃N) | Stir at room temperature for 16+ hours. chemicalbook.comsigmaaldrich.com |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Dioxane/Water | Sodium Carbonate (Na₂CO₃) | Stir for 16 hours. chemicalbook.com |
Carboxylic Acid Protecting Groups via Ester Formation
The primary method for protecting the carboxylic acid group in amino acids is through esterification. For the synthesis of this compound, the formation of the isopropyl ester itself serves as the protection of the carboxyl group. The Fischer-Speier esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, isopropanol) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. athabascau.capearson.com
However, due to the steric hindrance of 2-amino-2-methylpropanoic acid, driving this equilibrium reaction to completion can be challenging. nih.gov A common and effective method for synthesizing amino acid esters, including isopropyl esters, involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or trimethylsilyl (B98337) chloride (TMSCl) with the alcohol. nih.govmdpi.com In this procedure, the amino acid is treated with the chlorinating agent in an excess of isopropanol, which acts as both the solvent and the reactant. This method efficiently produces the hydrochloride salt of the amino acid isopropyl ester. mdpi.com
The general reaction is as follows: H₂N-C(CH₃)₂-COOH + CH₃CH(OH)CH₃ + SOCl₂ → [H₃N⁺-C(CH₃)₂-COOCH(CH₃)₂]Cl⁻
This approach has been successfully used to synthesize various amino acid isopropyl esters. mdpi.commdpi.com The resulting ester hydrochloride can then be used in subsequent steps or neutralized to obtain the free amino ester.
The table below outlines common reagents used for the esterification of amino acids.
| Ester Type | Reagent System | Key Features | Reference |
| Methyl Ester | Thionyl Chloride (SOCl₂) in Methanol | Common, effective method for simple esters. | nih.gov |
| Methyl Ester | Trimethylsilyl Chloride (TMSCl) in Methanol | Mild conditions, provides good to excellent yields. | nih.gov |
| Isopropyl Ester | Thionyl Chloride (SOCl₂) in Isopropanol | Effective for bulkier secondary alcohols. | mdpi.com |
| Isopropyl Ester | Trimethylsilyl Chloride (TMSCl) in Isopropanol | A safer alternative to SOCl₂, used for synthesizing various isopropyl amino acid esters. | mdpi.commdpi.com |
Orthogonal Protection Strategies
An orthogonal protection strategy is one in which multiple protecting groups are used in a single molecule, and each can be removed selectively in the presence of the others by using different, non-interfering reaction conditions. organic-chemistry.orgbham.ac.ukfiveable.me This approach is fundamental in the synthesis of complex molecules, including modified amino acids and peptides. nih.gov
The classic example of an orthogonal pair is the acid-labile Boc group and the base-labile Fmoc group. organic-chemistry.org This orthogonality is the foundation of modern solid-phase peptide synthesis. nih.gov
In the context of synthesizing analogs of this compound, an orthogonal strategy would be essential if an additional functional group were present on an analog. For instance, consider a hypothetical analog with a side chain containing a carboxylic acid, such as a derivative of glutamic acid where the α-amino group is dimethylated.
To selectively modify this analog, one could employ the following orthogonal strategy:
The α-amino group could be protected with a Boc group (acid-labile).
The side-chain carboxylic acid could be protected as a benzyl (B1604629) ester (removable by hydrogenolysis).
The main-chain carboxylic acid could be protected as a tert-butyl ester (also acid-labile, but potentially with different cleavage kinetics than Boc, or a different ester could be chosen).
This strategy allows for the selective deprotection and modification at each site. For example, the benzyl ester can be removed by catalytic hydrogenation to reveal the side-chain carboxylic acid for modification, without affecting the Boc or tert-butyl ester groups. Subsequently, the Boc group could be removed with acid to modify the α-amino group. thieme-connect.com
The combination of different ester protecting groups also provides orthogonal possibilities. For example, an allyl ester is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc removal, but it can be selectively cleaved using a palladium catalyst. nih.gov Similarly, a 2-phenylisopropyl (2-PhiPr) ester can be removed with very mild acid (1% TFA), conditions that would not affect a more robust tert-butyl based protecting group. sigmaaldrich.com
The table below illustrates the principle of orthogonal protection with common protecting group pairs.
| Protecting Group 1 | Deprotection Condition | Protecting Group 2 (Orthogonal) | Deprotection Condition |
| Boc (Amine) | Strong Acid (e.g., TFA, HCl) | Fmoc (Amine) | Base (e.g., Piperidine) |
| Boc (Amine) | Strong Acid (e.g., TFA, HCl) | Benzyl (Bn) (Ester/Ether) | Hydrogenolysis (H₂, Pd/C) |
| Fmoc (Amine) | Base (e.g., Piperidine) | Allyl (All) (Ester) | Pd(0) catalyst |
| tert-Butyl (tBu) (Ester) | Strong Acid (e.g., TFA) | 2-Phenylisopropyl (2-PhiPr) (Ester) | Mild Acid (e.g., 1% TFA) |
This strategic application of protecting groups allows chemists to navigate the synthesis of complex molecules like this compound and its analogs with high precision and control.
Chemical Transformations and Derivatization Studies of Propan 2 Yl 2 Amino 2 Methylpropanoate
Amine Group Reactivity and Functionalization
The primary amine group in propan-2-yl 2-amino-2-methylpropanoate is a nucleophilic center, enabling a range of functionalization reactions. Its reactivity is somewhat modulated by the steric hindrance imposed by the adjacent quaternary carbon.
Amidation and Peptide Bond Formation with other Amino Acids or Fragments
The formation of an amide bond is a fundamental transformation of the primary amine. This reaction is crucial for the synthesis of peptides and other amide-containing molecules. While specific studies on the amidation of this compound are not extensively detailed in the available literature, the general principles of peptide coupling can be applied. The reaction typically involves the activation of a carboxylic acid partner, followed by nucleophilic attack from the amine of this compound.
Commonly used coupling reagents facilitate this process by converting the carboxylic acid into a more reactive species, thereby overcoming the activation energy barrier. The steric hindrance around the α-carbon of this compound may necessitate the use of more potent coupling agents or longer reaction times to achieve high yields.
Table 1: Illustrative Conditions for Amide Bond Formation
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Typical Yield (%) |
| N-Boc-Alanine | HATU | DIPEA | DMF | 85-95 |
| N-Cbz-Glycine | EDC/HOBt | NMM | DCM | 80-90 |
| Benzoic Acid | T3P | Pyridine (B92270) | Acetonitrile (B52724) | 75-85 |
Note: This data is illustrative for α-amino esters and not specific to this compound.
Formation of Imines and Schiff Bases from the Primary Amine
The primary amine of this compound can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by an acid or base and often requires the removal of water to drive the equilibrium towards the product. The formation of the C=N double bond is a versatile method for introducing new carbon-based substituents at the nitrogen atom.
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The stability of the resulting imine can vary depending on the structure of the aldehyde or ketone used.
Table 2: Examples of Imine Formation Reactions
| Carbonyl Compound | Catalyst | Solvent | Typical Conditions |
| Benzaldehyde | Acetic Acid | Toluene | Reflux with Dean-Stark trap |
| Acetone | p-Toluenesulfonic acid | Hexane | Room Temperature |
| Cyclohexanone | None | Ethanol | Reflux |
Note: This data is illustrative for primary amines and not specific to this compound.
N-Alkylation and Subsequent Derivatizations
N-alkylation introduces alkyl groups to the primary amine, leading to secondary or tertiary amines, and potentially to quaternary ammonium (B1175870) salts. Direct alkylation with alkyl halides can be challenging to control, often resulting in a mixture of products. Reductive amination, which involves the formation of an imine followed by its reduction in situ, is a more controlled method for mono-alkylation.
Recent advancements have focused on catalytic methods, such as the use of ruthenium or iridium complexes, which can facilitate the N-alkylation of amino acid esters with alcohols through a "borrowing hydrogen" mechanism. This atom-economical approach generates water as the only byproduct.
Table 3: General Methods for N-Alkylation of α-Amino Esters
| Alkylating Agent | Method | Catalyst/Reagent | Solvent | Typical Yield (%) |
| Benzyl (B1604629) Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | Variable |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | 70-90 |
| Benzyl Alcohol | Catalytic Alkylation | [Ru(p-cymene)Cl₂]₂ | Toluene | 80-95 |
Note: This data is based on general methodologies for α-amino esters and is not specific to this compound.
Formation of Sulfonamide Derivatives
The reaction of the primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. This transformation is a common strategy in medicinal chemistry to generate compounds with a wide range of biological activities. The choice of base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack.
The general procedure involves the dropwise addition of the sulfonyl chloride to a solution of the amine and a base, such as pyridine or triethylamine, in an appropriate solvent.
Table 4: Representative Sulfonamide Synthesis
| Sulfonyl Chloride | Base | Solvent | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 80-95 |
| Methanesulfonyl chloride | Triethylamine | Tetrahydrofuran | 75-90 |
| Dansyl chloride | Sodium Bicarbonate | Acetone/Water | 70-85 |
Note: This data is illustrative for primary amines and not specific to this compound.
Ester Group Transformations
The isopropyl ester group of this compound is also amenable to chemical modification, most notably through transesterification reactions.
Transesterification Reactions
Transesterification involves the conversion of the isopropyl ester to a different ester by reacting it with another alcohol in the presence of a catalyst. This reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove the released isopropanol (B130326) to drive the reaction to completion. Both acid and base catalysts can be employed.
For instance, reacting this compound with benzyl alcohol in the presence of an acid catalyst like sulfuric acid or a solid-supported acid would be expected to yield benzyl 2-amino-2-methylpropanoate.
Table 5: General Conditions for Transesterification of Amino Acid Esters
| New Alcohol | Catalyst | Solvent | Typical Conditions |
| Methanol (B129727) | Sulfuric Acid | Methanol (excess) | Reflux |
| Benzyl Alcohol | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap |
| Ethanol | Sodium Ethoxide | Ethanol (excess) | Room Temperature to Reflux |
Note: This data represents general conditions for transesterification and is not specific to this compound.
Hydrolysis Pathways and Their Impact on Subsequent Reactions
The hydrolysis of this compound involves the cleavage of its ester bond to yield 2-amino-2-methylpropanoic acid and propan-2-ol. This reaction can proceed through several pathways, primarily catalyzed by acid or base.
Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In a basic medium, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts.
The hydrolysis of α-amino acid esters can be substantially accelerated by coordination to metal ions. nih.govrsc.org Studies on similar esters complexed with copper(II) or palladium(II) have shown rate enhancements of several orders of magnitude for base hydrolysis compared to the free ester. nih.govrsc.orgrsc.org For instance, base hydrolysis of α-amino acid esters complexed with [Cu(IMDA)] (where IMDA is iminodiacetate) is approximately 10,000 times faster than that of the free esters. nih.gov This catalytic effect arises from the metal ion's ability to polarize the ester carbonyl group, facilitating nucleophilic attack.
The impact of hydrolysis on subsequent reactions is critical. Once the ester is cleaved, the resulting carboxylate anion is generally unreactive towards nucleophilic acyl substitution reactions such as transesterification or amidation without prior activation (e.g., conversion to an acyl chloride). Therefore, preventing hydrolysis is essential when the integrity of the ester group is required for subsequent synthetic steps.
| Condition | Catalyst/Medium | Reactants | Products | Impact |
|---|---|---|---|---|
| Acidic | H₃O⁺ | This compound + H₂O | 2-Amino-2-methylpropanoic acid + Propan-2-ol | Loss of ester functionality, preventing subsequent ester-based reactions. |
| Basic | OH⁻ | This compound + OH⁻ | 2-Amino-2-methylpropanoate salt + Propan-2-ol | Forms carboxylate, which is unreactive to further nucleophilic acyl substitution. |
| Metal-Complex Mediated | e.g., Cu(II) or Pd(II) complexes | [M(ester)] complex + OH⁻ | [M(amino acid)] complex + Propan-2-ol | Significantly accelerates hydrolysis, often by factors of 10³-10⁷. rsc.orgrsc.org |
Intramolecular Cyclization Reactions for Heterocycle Formation
The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ester carbonyl, allows it to undergo intramolecular cyclization reactions to form various heterocyclic structures. These reactions are fundamental in the synthesis of key structural motifs found in pharmaceuticals and natural products. mdpi.com
A primary pathway involves the nucleophilic attack of the amino group's lone pair of electrons on the ester's carbonyl carbon. While direct cyclization to form a four-membered azetidinone ring is possible, it often requires specific conditions or activation. For instance, photochemical methods have been developed for the cyclization of α-amino esters to yield 3-azetidinones through a Norrish-Yang radical coupling mechanism. chemrxiv.org
More commonly, intramolecular cyclization is facilitated by converting the amino ester into a more reactive intermediate. N-protected α-amino acids can be converted to diazoketones, which then undergo Brønsted acid-catalyzed intramolecular cyclization to form six-membered 1,3-oxazinane-2,5-diones. frontiersin.org Another strategy involves the reaction of ω-imino-esters, which cyclize to form β-lactams. nih.gov Although this compound itself is a simple amino ester, these studies highlight the general propensity of the α-amino ester scaffold to serve as a precursor for heterocycle synthesis. Thermal conditions can also induce cyclization, with studies showing that the formation of 5-, 6-, and 7-membered rings is often favored. nih.gov
| Starting Material Type | Reaction Type | Resulting Heterocycle | Reference Study Finding |
|---|---|---|---|
| α-Amino Esters | Photochemical Cyclization (Norrish-Yang) | 3-Azetidinone | A light-driven, metal-free method using chromophore activation. chemrxiv.org |
| N-Cbz-protected Diazoketones (from α-amino acids) | Brønsted Acid-Catalyzed Intramolecular Cyclization | 1,3-Oxazinane-2,5-dione | Proceeds under mild, metal-free conditions using a silica-supported acid catalyst. frontiersin.org |
| Chiral N-(α-methyl-p-methoxybenzyl)-ω-imino-esters | Intramolecular Ester Enolate-Imine Cyclization | Polycyclic β-Lactam | Enolate cyclization affords β-lactams that can be readily deprotected. nih.gov |
| N-protected Amino Esters | Thermally-Induced Cyclization | Lactams (e.g., δ-lactam) | Thermal stability was observed for progenitors leading to 7-membered rings. nih.gov |
Advanced Chemical Reactions
Oxidation and Reduction Reactions of Amino Ester Derivatives
The chemical reactivity of this compound derivatives extends to oxidation and reduction reactions, which can target either the amino or the ester functional group.
Reduction: The ester group can be selectively reduced using powerful reducing agents. For example, treatment with lithium aluminum hydride (LiAlH₄) would reduce the isopropyl ester to a primary alcohol, yielding the corresponding chiral amino alcohol, 2-amino-2-methyl-1-propanol (B13486). This transformation is a standard procedure for converting esters to alcohols without affecting the amino group, provided it is suitably protected or the reaction conditions are controlled.
Oxidation: The oxidation of amino ester derivatives can be more complex. The resulting amino alcohol from the reduction step can be mildly oxidized to form an α-amino aldehyde. researchgate.net The use of reagents like manganese(IV) oxide has been reported for the oxidation of β-amino alcohols to α-amino aldehydes without over-oxidation or loss of enantiopurity. researchgate.net Direct oxidation of the amino group itself is also possible, potentially leading to nitro compounds or imines, though this can be challenging to control and may lead to degradation. The atmospheric oxidation of the related compound 2-amino-2-methyl-1-propanol, initiated by OH radicals, has been shown to produce 2-amino-2-methylpropanal (B8471781) as the major product. nih.gov
| Transformation | Functional Group Targeted | Typical Reagent | Product Class |
|---|---|---|---|
| Reduction | Ester (Carbonyl) | Lithium Aluminum Hydride (LiAlH₄) | Amino Alcohol |
| Oxidation | Primary Alcohol (from reduced ester) | Manganese(IV) Oxide (MnO₂) | Amino Aldehyde |
| Oxidation | Amino Group | Various Oxidants | Imines, Nitro compounds |
Substitution Reactions at the α-Carbon or Ester Alkyl Group
Substitution reactions offer a route to modify the carbon skeleton of the amino ester. However, the specific structure of this compound imposes significant limitations on certain substitution pathways.
α-Carbon Substitution: The α-carbon of this molecule is a quaternary center, meaning it is bonded to four other non-hydrogen atoms (the amino group, the carbonyl group, and two methyl groups). Crucially, it lacks an α-hydrogen atom. The vast majority of α-substitution reactions on carbonyl compounds, such as alkylation or halogenation, proceed via the formation of an enol or enolate intermediate. libretexts.orgyoutube.com This formation requires the removal of an acidic α-hydrogen by a base. Since this compound has no α-hydrogens, it cannot form an enolate at the α-position and therefore cannot undergo typical α-substitution reactions. This stands in contrast to α-mono-substituted amino esters, which can be deprotonated and subsequently alkylated. acs.org
Ester Alkyl Group Substitution: Substitution reactions can, in principle, occur at the isopropyl group of the ester. This would typically involve cleavage of the oxygen-isopropyl bond. Such a reaction would likely proceed through an S_N1 mechanism, given the stability of the secondary isopropyl carbocation, or an S_N2 mechanism. For example, reaction with a hydrogen halide (e.g., HBr) could potentially yield an isopropyl halide and the free amino acid. However, this is a general reaction characteristic of isopropyl esters and is not specific to the α-amino acid portion of the molecule.
Reactions with High Valent Transition Metal Halides
This compound, like other α-amino acid esters, can react with high valent transition metal halides (e.g., NbCl₅, TaCl₅, TiCl₄) to form coordination complexes. researchgate.netdntb.gov.uauni-goettingen.de In these reactions, the amino ester typically acts as a bidentate N,O-ligand, coordinating to the metal center through the nitrogen of the amino group and the oxygen of the carbonyl group. rsc.org
Research on the interaction of L-leucine isopropyl ester, a close structural analogue, with niobium pentachloride (NbCl₅) resulted in the isolation of an ionic coordination compound, [NbCl₅(L)][NbCl₆], where L represents the amino ester ligand. researchgate.netuni-goettingen.de This demonstrates that the ester coordinates to one metal center, which is then stabilized by a hexachloroniobate counter-ion.
In other cases, these reactions can be more complex and lead to the activation of the ester function. For example, reactions of some amino acid esters with niobium and tantalum pentahalides have been observed to proceed with the release of an alkyl halide, indicating cleavage of the ester O-R bond. uni-goettingen.dersc.org The specific outcome depends on the metal, the halides, the ester's alkyl group, and the reaction conditions.
| Metal Halide | Amino Ester Substrate (Analogue) | Observed Product Type | Reference |
|---|---|---|---|
| TiCl₄ | Various α-amino acids | Solid coordination adducts, [TiCl₄(aaH)] | rsc.orggoettingen-research-online.de |
| NbCl₅ | L-leucine isopropyl ester | Ionic coordination compound: [NbCl₅(L)][NbCl₆] | researchgate.netuni-goettingen.de |
| NbF₅ | L-leucine methyl ester | Ionic coordination compound: [NbF₄L₂][NbF₆] | researchgate.net |
| NbCl₅ | L-serine isopropyl ester | Activation product: NbCl₃(OCH₂CHNHCO₂ⁱPr) | uni-goettingen.de |
Applications of Propan 2 Yl 2 Amino 2 Methylpropanoate As a Versatile Chemical Building Block
Role in Peptide and Peptidomimetic Chemistry
As an ester of α-aminoisobutyric acid (Aib), propan-2-yl 2-amino-2-methylpropanoate is a key reagent in the synthesis of peptides and peptidomimetics with tailored properties. The gem-dimethyl group of the Aib residue restricts the conformational freedom of the peptide backbone, strongly promoting the formation of helical structures, such as 3₁₀- and α-helices. rsc.orgwikipedia.org This ability to enforce specific secondary structures is crucial for designing peptides with enhanced biological activity and stability.
The incorporation of Aib residues, often introduced using esters like this compound, is a well-established strategy for creating hindered peptides. nih.gov However, the steric bulk of the Aib unit presents a significant challenge for peptide bond formation. rsc.org To overcome this, specialized coupling methods have been developed.
One innovative approach involves the "azirine/oxazolone method," where 2,2-dimethyl-2H-azirin-3-amines serve as Aib synthons. uzh.ch This method facilitates the synthesis of Aib-containing dipeptides and can be extended to tripeptides through selective hydrolysis and subsequent coupling steps. uzh.chuzh.ch Another strategy employs activated α-amino esters, where the amino group is activated, for instance with N,N'-carbonyldiimidazole (CDI), to react with an N-protected amino acid. orgsyn.orgorgsyn.org This "inverse" approach avoids the need for a base during the coupling step, which can be advantageous. orgsyn.orgorgsyn.org Research has also shown that coupling agents like T3P® (Propylphosphonic Anhydride) can effectively mediate the formation of dipeptides containing the sterically demanding Aib residue, even when coupling it to another hindered amino acid or a dipeptide. rsc.org
Table 1: Selected Methods for Aib-Containing Peptide Synthesis
| Method | Key Reagents/Intermediates | Application | Reference |
| Azirine/Oxazolone Method | 2,2-Dimethyl-2H-azirin-3-amines, DCC/ZnCl₂ | Synthesis of Aib-oligopeptides and peptaibols | uzh.chuzh.ch |
| Activated α-Amino Esters | N,N'-Carbonyldiimidazole (CDI), CuBr₂/HOBt | Base-free synthesis of dipeptides | orgsyn.orgorgsyn.org |
| T3P® Coupling | Propylphosphonic Anhydride (B1165640) (T3P®) | Synthesis of hindered dipeptides and tripeptides | rsc.org |
Solid-Phase Peptide Synthesis (SPPS) is the standard technique for assembling peptide chains, but the inclusion of Aib residues is notoriously difficult due to steric hindrance, which can lead to incomplete coupling reactions. unibo.it Despite these challenges, methods have been optimized to incorporate Aib, and by extension its esters, into peptides on a solid support.
A significant breakthrough has been the use of diisopropylcarbodiimide (DIC) in conjunction with the additive Oxyma (ethyl cyanohydroxyiminoacetate) for the automated SPPS of Aib-rich sequences. bris.ac.uknih.gov This coupling cocktail has proven rapid and efficient, enabling the first total synthesis of the fungal antibiotic Cephaibol D, which contains eight Aib residues. bris.ac.uknih.gov This method has successfully produced water-soluble peptides with up to 17 consecutive Aib units, a previously unachieved feat. bris.ac.uknih.gov The development of green solvent systems, such as those utilizing anisole (B1667542) or p-cymene, is also being explored to make the SPPS of challenging sequences like Aib-containing peptides more sustainable. unibo.itresearchgate.net
Chemoenzymatic methods offer an environmentally benign alternative to purely chemical peptide synthesis. rsc.org Papain, a cysteine protease, has been successfully used to catalyze the polymerization of Aib-containing peptide esters in an aqueous medium. rsc.orgrsc.org
Initial attempts to polymerize Aib ethyl ester (Aib-OEt) directly using papain were unsuccessful, likely due to the enzyme's poor substrate specificity for the non-proteinogenic amino acid. rsc.org However, researchers found that a tripeptide ester monomer, L-Ala-Aib-L-Ala-OEt, could be effectively polymerized by papain. rsc.orgrsc.org This demonstrates that the enzyme's affinity can be modulated by flanking the sterically hindered Aib residue with natural amino acids. The resulting poly(Ala-Aib-Ala) adopted a stable α-helical conformation, showcasing the potential of enzymatic synthesis to create structured polypeptides incorporating unnatural amino acids. rsc.org
While this compound is an α-amino acid ester, its core structure is a valuable precursor for the synthesis of β-amino acids, which are the building blocks of β-peptides. β-Peptides are peptidomimetics with backbones composed of β-amino acids, making them resistant to proteolytic degradation. nih.gov Specifically, the α-aminoisobutyric acid framework can be used to generate β²-amino acid derivatives, where the substituent is on the carbon atom alpha to the carboxyl group. nih.gov
The synthesis of β²-amino acids often involves complex stereoselective reactions. Methodologies have been developed for the enantioselective synthesis of these compounds, which are crucial for constructing β-peptides with well-defined secondary structures. nih.gov The transformation of α-amino acids into their β-counterparts expands the chemical space available for designing novel peptidomimetics with enhanced stability and unique folding patterns.
Precursor in Complex Organic Synthesis
Beyond peptide chemistry, the 2-amino-2-methylpropanoate scaffold is a useful starting material for the synthesis of other complex organic molecules, most notably heterocyclic compounds.
The functional groups of α-aminoisobutyric acid and its derivatives, including this compound, can be exploited to construct a variety of heterocyclic rings. α-Amino acids and their esters are known precursors for the synthesis of oxazoles and imidazoles. researchgate.netorganic-chemistry.org
For instance, 2,5-disubstituted oxazoles can be prepared from α-amino acids in the presence of copper nitrate (B79036) and iodine. organic-chemistry.org Other methods involve the reaction of N-protected α-amino esters with α-lithiated isocyanides to yield chiral 5-(aminomethyl)oxazole derivatives. researchgate.net Similarly, the transformation of the carboxyl group of an N-protected amino acid can lead to variously substituted imidazoles. thieme-connect.de The synthesis of imidazoles often involves cyclocondensation reactions, for which α-amino nitriles, closely related to Aib, are excellent starting materials. nih.govyoutube.com These bifunctional reagents contain both a nucleophilic amino group and an electrophilic center, making them ideal for building five-membered heterocycles. nih.gov
Intermediate in the Synthesis of Pharmacologically Relevant Molecules
The structural motif of 2-amino-2-methylpropanoic acid and its esters is a recurring feature in a variety of pharmacologically active compounds. While direct literature explicitly detailing the use of this compound is limited, the application of closely related derivatives underscores its potential as a crucial intermediate in drug discovery and development. For instance, derivatives of 2-amino-2-methylpropanol have been utilized as key intermediates in the synthesis of HIV protease inhibitors like Darunavir. In a similar vein, the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor anagliptin (B605506) involves an intermediate, 2-amino-2-methylpropylamine tert-butyl ester, which shares structural similarities with this compound. google.com
Furthermore, piperidine (B6355638) derivatives incorporating a 2-amino-2-methylpropan-1-ol moiety have been developed as molecular building blocks for new drugs, highlighting the pharmaceutical industry's interest in this chemical scaffold. google.com The isopropyl ester group in this compound can offer advantages in terms of solubility and reactivity in certain synthetic transformations, making it a potentially valuable precursor for a range of therapeutic agents.
Preparation of Nonnatural Amino Acid Derivatives with Specific Functionalities
The demand for nonnatural amino acids in drug discovery and chemical biology is ever-increasing, as their incorporation into peptides and other molecules can lead to enhanced stability, novel biological activity, and unique structural properties. sigmaaldrich.com this compound serves as a potential starting material for the synthesis of various nonnatural amino acid derivatives. The gem-dimethyl group on the alpha-carbon provides steric hindrance that can influence the conformational properties of the resulting molecules.
One established method for the synthesis of tailor-made amino acids involves the use of Ni(II) complexes of Schiff bases derived from amino acids. nih.gov This methodology could potentially be adapted for the elaboration of this compound into more complex, nonnatural amino acid structures. Additionally, the development of catalytic methods for the asymmetric synthesis of unprotected β2-amino acids opens up possibilities for utilizing derivatives of this compound as precursors to these valuable building blocks. nih.gov
| Nonnatural Amino Acid Derivative | Synthetic Method | Potential Application |
| β-Substituted α-amino acids | Asymmetric alkylation of a chiral glycine (B1666218) equivalent | Introduction of novel side chains for peptide modification |
| α,α-Disubstituted amino acids | Phase-transfer catalytic alkylation | Creation of conformationally constrained peptides |
| Fluorinated amino acids | Asymmetric synthesis from fluorinated precursors | Enhancement of metabolic stability and binding affinity |
Key Intermediate in Industrial-Scale Syntheses
The industrial production of chemicals requires efficient, cost-effective, and scalable synthetic routes. While specific large-scale manufacturing processes for this compound are not widely documented in publicly available literature, the industrial synthesis of the related compound, 2-amino-2-methyl-1-propanol (B13486) (AMP), provides insights into the potential for its industrial application. google.comosha.gov A patented method describes the preparation of 2-amino-2-methyl-1-propanol from an α-amino isobutyric acid alkyl ester through a one-step hydrogenolysis and reduction reaction. google.com This suggests that isopropyl 2-amino-2-methylpropanoate could be a viable intermediate in such a process.
The utility of AMP as a multifunctional additive in coatings, metalworking fluids, and as a buffer in various applications underscores the industrial relevance of this class of compounds. chemicalbook.com The ester functionality of this compound could be leveraged in industrial settings for further chemical transformations, such as amidation or transesterification, to produce a diverse range of commercially valuable products.
| Industrial Process | Starting Material | Product | Key Advantages |
| Hydrogenolysis/Reduction | α-Amino isobutyric acid alkyl ester | 2-Amino-2-methyl-1-propanol | One-step process, high yield, low cost |
| Ritter Reaction | Isobutylene, acetonitrile (B52724), chlorine | 2-Amino-2-methyl-1-propanol | Utilizes readily available starting materials |
Application in Catalysis and Chiral Ligand Design
The field of asymmetric catalysis has been revolutionized by the development of chiral ligands and organocatalysts that can induce high levels of stereoselectivity in chemical reactions. Amino acid derivatives are particularly attractive as components of these catalytic systems due to their inherent chirality and the presence of multiple coordination sites.
This compound as a Component in Asymmetric Catalysis
This compound, possessing a chiral center and functional groups capable of coordinating to metal centers, is a promising candidate for use as a ligand in asymmetric catalysis. While direct applications are not extensively reported, the broader class of amino acid esters has been successfully employed in a variety of metal-catalyzed reactions. For example, propan-2-yl (2S)-2-amino-3-methylbutanoate is utilized as a chiral auxiliary in the synthesis of amides and esters. biosynth.com The structural similarities suggest that this compound could also serve effectively in similar roles, influencing the stereochemical outcome of reactions.
Development of Organocatalysts Derived from Amino Esters
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Amino esters are valuable precursors for the development of a wide range of organocatalysts. For instance, proline and its derivatives have been extensively studied and are highly effective in a multitude of asymmetric transformations. researchgate.net The amino and ester functionalities of this compound provide convenient handles for its incorporation into more complex organocatalyst scaffolds. These catalysts could potentially be employed in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, offering a green and metal-free alternative to traditional catalysts.
| Organocatalyst Type | Precursor Amino Ester | Catalyzed Reaction |
| Proline-based catalysts | Proline | Aldol and Michael reactions |
| Diarylprolinol silyl (B83357) ethers | Proline | Aldol and Michael reactions |
| Amino-thiourea catalysts | Various amino acids | Michael and aza-Henry reactions |
Chiral Aldehyde-Catalyzed Reactions with Amino Acid Esters
Chiral aldehyde catalysis represents an emerging and powerful strategy for the asymmetric functionalization of amines and amino acids. This approach often involves the formation of a transient chiral imine intermediate, which then directs the stereochemical course of the reaction. While specific examples involving this compound are not prevalent in the literature, the general reactivity of amino acid esters in these systems is well-established. These reactions provide access to a wide array of chiral building blocks, including non-proteinogenic amino acids and their derivatives. The development of new chiral aldehyde catalysts continues to expand the scope of these transformations, and it is conceivable that this compound could be a suitable substrate in such reactions.
Spectroscopic and Computational Characterization of Propan 2 Yl 2 Amino 2 Methylpropanoate
Advanced Spectroscopic Techniques for Structural Elucidation and Analysis
Advanced spectroscopic methods are indispensable for confirming the molecular structure and understanding the electronic environment of propan-2-yl 2-amino-2-methylpropanoate. Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide complementary information, allowing for a complete picture of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The isopropyl group of the ester is expected to show a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The gem-dimethyl groups on the amino acid moiety are predicted to appear as a singlet, as they are chemically equivalent. The protons of the amine group may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Isopropyl -CH | 4.9 - 5.1 | Septet | ~6.0 |
| Isopropyl -CH₃ | 1.2 - 1.3 | Doublet | ~6.0 |
| Gem-dimethyl -CH₃ | 1.4 - 1.5 | Singlet | N/A |
| Amine -NH₂ | 1.5 - 2.5 | Broad Singlet | N/A |
Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester is expected to be the most downfield signal. The quaternary carbon of the amino acid and the methine carbon of the isopropyl group will also have characteristic chemical shifts. The methyl carbons will appear in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ester C=O | 175 - 178 |
| Isopropyl -CH | 68 - 70 |
| Quaternary C-NH₂ | 55 - 58 |
| Gem-dimethyl -CH₃ | 24 - 27 |
| Isopropyl -CH₃ | 21 - 23 |
Note: Predicted values are based on the analysis of structurally similar compounds and standard chemical shift tables. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the methine proton of the isopropyl group and the isopropyl methyl protons, confirming the spin system of the esterifying alcohol.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For instance, the septet in the ¹H NMR spectrum would correlate with the methine carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching of the primary amine, the C-H stretching of the alkyl groups, and a very prominent C=O stretching of the ester group. The C-O stretching of the ester and the N-H bending vibrations would also be observable.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR spectroscopy. It would be expected to show strong signals for the C-C backbone and the symmetric vibrations of the methyl groups.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300 - 3400 (two bands) | 3300 - 3400 | Stretching |
| C-H (alkyl) | 2850 - 3000 | 2850 - 3000 | Stretching |
| C=O (ester) | 1730 - 1750 | 1730 - 1750 | Stretching |
| N-H (amine) | 1590 - 1650 | Bending | |
| C-O (ester) | 1100 - 1300 | Stretching |
Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
The primary amine (-NH₂) group is expected to exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibration is anticipated to appear around 1600 cm⁻¹. The ester functional group will be identifiable by a strong C=O stretching vibration, typically observed in the range of 1730-1750 cm⁻¹. Furthermore, the C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. The presence of the isopropyl group and the gem-dimethyl group will contribute to C-H stretching vibrations just below 3000 cm⁻¹ and characteristic bending vibrations at lower wavenumbers.
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretching (symmetric & asymmetric) | Primary Amine |
| 2850-2980 | C-H stretching | Alkyl groups |
| 1730-1750 | C=O stretching | Ester |
| ~1600 | N-H bending | Primary Amine |
| 1370-1470 | C-H bending | Alkyl groups |
| 1100-1300 | C-O stretching | Ester |
Raman Spectroscopy (e.g., FT-Raman)
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. Experimental Raman spectra for this compound are not widely published. However, by examining related molecules like 2-amino-2-methyl-1-propanol (B13486) and utilizing knowledge of group frequencies, a predicted Raman spectrum can be outlined. chemicalbook.comnih.gov
The C-C backbone and C-N stretching vibrations, which are often weak in FTIR, are expected to show stronger signals in the Raman spectrum, likely in the 800-1200 cm⁻¹ region. The symmetric C-H stretching and bending vibrations of the methyl and isopropyl groups will also be prominent. The C=O stretch of the ester group is also Raman active, though its intensity can vary.
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2850-2980 | C-H stretching | Alkyl groups |
| 1730-1750 | C=O stretching | Ester |
| 1300-1500 | C-H bending | Alkyl groups |
| 800-1200 | C-C stretching | Carbon skeleton |
| 800-1200 | C-N stretching | Amino group |
Electronic Absorption and Circular Dichroism (CD) Spectroscopy
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Visible absorption spectroscopy is used to investigate electronic transitions within a molecule. For this compound, which lacks extensive chromophores, significant absorption in the visible region is not expected. The absorption in the UV region is primarily due to the n → σ* transitions of the non-bonding electrons of the nitrogen in the amino group and the oxygen atoms in the ester group, as well as the n → π* transition of the carbonyl group in the ester. These transitions are typically observed at wavelengths below 250 nm.
Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. This compound itself is not chiral. However, if it were to be used as a resolving agent or to form diastereomeric complexes with chiral molecules, CD spectroscopy could be employed to analyze the stereochemistry and conformation of such complexes. Vibrational Circular Dichroism (VCD), as demonstrated in studies of related amino alcohols like 1-amino-2-propanol, could potentially be used to investigate the conformational preferences of the molecule in solution if it were to adopt a stable chiral conformation. rsc.orgnih.gov At present, there is no published CD or VCD data specifically for this compound.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. While a specific mass spectrum for this compound is not available, a plausible fragmentation pattern can be predicted based on the analysis of similar esters and amines. docbrown.infodocbrown.infonist.gov
The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (C₇H₁₅NO₂), which is 145.20 g/mol . A common fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of the isopropoxy radical (•OCH(CH₃)₂) would result in a fragment ion at m/z 86. Another characteristic fragmentation would be the loss of the isopropyl group, leading to a fragment at m/z 102. Alpha-cleavage adjacent to the amine is also a likely fragmentation pathway.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 145 | [C₇H₁₅NO₂]⁺ (Molecular Ion) |
| 130 | [M - CH₃]⁺ |
| 102 | [M - CH(CH₃)₂]⁺ |
| 86 | [M - OCH(CH₃)₂]⁺ |
| 59 | [CH(CH₃)₂O]⁺ or [C(CH₃)₂NH₂]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
X-ray Crystallography for Solid-State Structural Determination
Currently, there are no published single-crystal X-ray diffraction data for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases. Therefore, the precise solid-state conformation and packing arrangement of this compound remain to be experimentally determined. Studies on related compounds, such as the carbamate (B1207046) of 2-amino-2-methyl-1-propanol, demonstrate the utility of this technique in elucidating detailed structural features in similar molecular frameworks. rsc.org
Quantum Chemical and Computational Modeling Approaches
Quantum chemical and computational modeling are indispensable tools for elucidating the properties of molecules at an atomic level. These methods allow for the detailed investigation of molecular structure, stability, electronic properties, and reactivity, offering insights that can complement and guide experimental work. For a molecule like this compound, these techniques can predict its behavior and characteristics with a high degree of accuracy.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov DFT calculations would be central to characterizing this compound, providing fundamental information about its geometry, spectroscopic signatures, and electronic nature. nih.govresearchgate.net
Geometry Optimization and Conformational Landscapes
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule—its equilibrium geometry—must be determined. Geometry optimization is the computational process of finding this minimum energy structure. For a flexible molecule like this compound, which has several rotatable bonds, multiple stable conformations may exist.
A thorough conformational analysis would be performed by systematically rotating the key dihedral angles (e.g., around the C-O and C-N bonds) to map out the potential energy surface. This process identifies all low-energy conformers and the transition states that connect them. The results reveal the molecule's flexibility and the relative populations of different conformers at a given temperature. The optimized geometry for the lowest energy conformer would provide the foundational data for all subsequent calculations.
Table 1: Hypothetical Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Bond/Angle | Parameter | Calculated Value |
| Bond Lengths | C=O | ~ 1.21 Å |
| C-O (ester) | ~ 1.35 Å | |
| O-C (isopropyl) | ~ 1.46 Å | |
| C-N | ~ 1.47 Å | |
| Cα-C(O) | ~ 1.53 Å | |
| Bond Angles | O=C-O | ~ 124° |
| C-O-C (ester) | ~ 117° | |
| Cα-C-N | ~ 110° | |
| Dihedral Angle | Cα-C(O)-O-C(isopropyl) | ~ 180° (trans) |
Note: This table is illustrative and contains expected values based on typical DFT calculations for similar amino acid esters. Actual calculated values would result from a specific computational study.
Prediction of Spectroscopic Parameters
Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data.
Vibrational Spectroscopy (FT-IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies and their corresponding intensities can be determined. This allows for the assignment of specific absorption bands in experimental FT-IR and FT-Raman spectra to particular molecular motions (e.g., N-H stretching, C=O stretching, C-H bending).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts (¹³C and ¹H) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing these predicted shifts with experimental data helps confirm the molecular structure and assign signals to specific nuclei within the molecule.
Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)
Understanding the electronic structure is key to understanding the molecule's stability and reactivity.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the lone pair of the nitrogen atom, indicating sites for electrophilic attack. Positive potential would be expected around the amino hydrogens.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions within the molecule. rsc.org It examines charge delocalization, hyperconjugative interactions, and lone pair contributions to bonding. For instance, NBO analysis could quantify the delocalization of the nitrogen lone pair electrons and the stability imparted by hyperconjugation between filled and empty orbitals, such as the interaction between the lone pair on the ester oxygen and the antibonding orbital of the carbonyl group (n → π*). asianresassoc.org
Table 2: Hypothetical Electronic Properties for this compound
| Property | Predicted Value | Significance |
| E_HOMO | ~ -6.5 eV | Electron donating ability |
| E_LUMO | ~ 1.5 eV | Electron accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | High kinetic stability, low reactivity |
| Dipole Moment | ~ 2.1 D | Indicates overall molecular polarity |
Note: This table is illustrative. The values are typical for a small, polar organic molecule and would need to be confirmed by a specific DFT calculation.
Fukui Functions and Local Reactivity Descriptors
While MEP maps provide a qualitative view of reactivity, Fukui functions offer a quantitative measure. Derived from conceptual DFT, Fukui functions identify which atoms in a molecule are most susceptible to different types of attack:
f(r)⁺: For nucleophilic attack (attack by an electron-rich species).
f(r)⁻: For electrophilic attack (attack by an electron-poor species).
f(r)⁰: For radical attack.
For this compound, calculations would likely show a high f(r)⁻ value on the nitrogen atom, confirming it as the primary site for electrophilic attack. The carbonyl carbon would be a likely candidate for a high f(r)⁺ value, marking it as the site for nucleophilic attack.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, often in a solvent environment.
An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and solving Newton's equations of motion for every atom over a period of time (nanoseconds to microseconds). This approach yields valuable information on:
Conformational Dynamics: How the molecule flexes, rotates, and changes shape over time.
Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and lifetime of hydrogen bonds between the amino group and water.
Transport Properties: Such as the diffusion coefficient of the molecule in a given solvent.
MD simulations provide a dynamic understanding of the molecule's behavior that is inaccessible to static quantum chemical calculations, offering a bridge between the molecular and macroscopic properties of the substance.
Host-Guest Interactions and Binding Affinity Predictions
No studies detailing the host-guest chemistry of this compound were identified. Research into the binding of this specific amino acid ester with host molecules such as cyclodextrins, crown ethers, or calixarenes, which would be necessary to report on binding affinities and interaction modes, has not been published. Therefore, no data tables on binding constants or thermodynamic parameters can be generated.
Conformational Studies of Free and Bound Amino Acid Esters
There is a lack of published research on the conformational landscape of this compound in either its free state or when bound to a host molecule. Such studies would typically involve a combination of spectroscopic techniques (e.g., NMR) and computational modeling to determine the preferred three-dimensional arrangements of the molecule and the energy barriers between different conformers. Without these foundational studies, a scientifically accurate analysis cannot be provided.
Theoretical Studies on Reaction Mechanisms and Kinetics (e.g., potential energy surfaces)
A search for theoretical investigations into the reaction mechanisms and kinetics involving this compound did not yield any specific results. Such studies would involve high-level computational chemistry to map out potential energy surfaces for reactions like hydrolysis, oxidation, or other transformations. For instance, studies on the related compound 2-amino-2-methyl-1-propanol have explored its atmospheric degradation initiated by hydroxyl radicals, including the calculation of reaction rate coefficients and the identification of hydrogen abstraction pathways. nih.gov However, similar detailed mechanistic studies for this compound are absent from the current body of scientific literature.
Emerging Research Frontiers and Theoretical Considerations
Supramolecular Chemistry and Molecular Recognition of α-Amino Acid Esters
The ability to selectively recognize and bind biomolecules is a cornerstone of supramolecular chemistry. Amino acid esters, as protonated species, are prime targets for synthetic receptors, with applications ranging from sensing to separation.
The design of synthetic receptors for amino acid esters hinges on creating a binding cavity with complementary size, shape, and chemical functionality to the target guest molecule. The primary interaction point is the protonated α-ammonium group (-NH₃⁺), which can engage in strong hydrogen bonding and ion-dipole interactions with binding motifs like crown ethers, calixarenes, and other macrocycles. nih.govnih.gov
Researchers have successfully synthesized glucose-derived macrocyclic receptors and photoswitchable receptors that exhibit high affinity for amino acid esters. nih.govnih.gov For instance, receptors incorporating glucose-based crown ethers can bind effectively to amino acid methyl ester hydrochlorides. nih.gov The design often involves rigid spacers and multiple binding sites to ensure high selectivity. In one study, a receptor with two guanidinium (B1211019) groups separated by a rigid spacer was designed to bind specifically to aspartate pairs in peptides, showcasing a strategy of targeting multiple functional groups. nih.gov
For a guest like propan-2-yl 2-amino-2-methylpropanoate, a receptor would need to accommodate not only the ammonium (B1175870) group but also the significant steric bulk of the gem-dimethyl groups at the α-position and the isopropyl ester moiety. This requires a larger, well-defined cavity compared to receptors for simpler amino acids like glycine (B1666218) or alanine (B10760859) esters.
Host-guest chemistry involves the encapsulation of a guest molecule (the amino acid ester) within a larger host molecule (the receptor). This binding is typically non-covalent and reversible. The study of these complexes provides fundamental insights into molecular recognition phenomena.
Recent advancements include the development of photoswitchable receptors that can control the binding and release of amino acid esters using light as an external stimulus. nih.gov These receptors often contain an azobenzene (B91143) unit that undergoes reversible E/Z isomerization upon irradiation, altering the distance between binding sites and thus modulating the receptor's affinity for the guest. nih.gov The Z isomers of these receptors have been shown to display enhanced binding affinities for dicationic amino acid guests. nih.gov Another area of intense research is the use of β-amino esters as building blocks for covalent adaptable networks (CANs), which feature thermally reversible bonds, allowing for reprocessing and recycling. nih.govresearchgate.net
The complexation of this compound would be governed by a balance of forces: the strong electrostatic interaction of its ammonium group with the host's binding sites versus the steric repulsion from its bulky alkyl groups. The stability of such a host-guest complex can be quantified by its association constant (Kₐ), which is often determined using techniques like Nuclear Magnetic Resonance (NMR) or Isothermal Titration Calorimetry (ITC).
Table 1: Examples of Host-Guest Systems for Amino Acid Ester Recognition This table is interactive. Click on headers to sort.
| Host Type | Guest Scope | Key Interactions | Reversibility Trigger | Reference |
|---|---|---|---|---|
| Glucose-derived Crown Ether | Broad range of amino acid methyl esters | Hydrogen bonding, Ion-dipole | None (static) | nih.gov |
| Photoswitchable Glucose-based Receptor | Dicationic amino acid methyl esters | Hydrogen bonding, Ion-dipole | Light (E/Z isomerization) | nih.gov |
| Guanidinium-based Bicyclic Receptor | Aspartate pairs in peptides | Hydrogen bonding, Electrostatic | None (static) | nih.gov |
Enantioselective Binding and Discrimination Mechanisms
While this compound is achiral, the principles of enantioselective recognition are central to the study of its chiral α,α-disubstituted analogues. Chiral recognition requires a chiral host that can form diastereomeric complexes with each enantiomer of a chiral guest, with one complex being more stable than the other.
This is achieved by designing hosts with at least three distinct interaction points that are arranged in a chiral, non-planar fashion. Glucose-based crown ethers have proven to be effective chiral selectors for a wide array of amino acid methyl esters, demonstrating high enantioselectivity in both aqueous and organic solvents. nih.gov The selectivity arises from subtle differences in how each enantiomer fits into the chiral cavity of the host, leading to a difference in binding energy. For example, photoswitchable receptors have been shown to preferentially bind the L-enantiomers of lysine (B10760008) and arginine esters when in their Z-configuration. nih.gov The design and synthesis of novel chiral receptors remains an active area of research. rsc.org
Mechanistic Organic Chemistry of α,α-Disubstituted Amino Acid Esters
The reactivity of α,α-disubstituted amino acid esters like this compound is profoundly influenced by their unique structure. The absence of an α-hydrogen and the presence of two substituents at the α-carbon create significant steric hindrance, which governs their chemical behavior in catalytic and non-catalytic reactions.
The defining feature of α,α-disubstituted amino acids is the quaternary α-carbon, which imparts significant steric hindrance around the reactive centers—the amino group and the ester carbonyl. This steric bulk dramatically influences reaction rates and mechanisms compared to α-monosubstituted counterparts. acs.org
Ester Hydrolysis and Formation: Acid-catalyzed esterification and hydrolysis are classic reactions where steric effects are prominent. The bulky gem-dimethyl and isopropyl groups in this compound impede the approach of a nucleophile (like water) to the carbonyl carbon, slowing the rate of hydrolysis. Similarly, its formation via Fischer esterification would be slower than that of less hindered esters.
Reactions at the α-Carbon: Many synthetic methods for α,α-disubstituted amino acids involve reactions that form the quaternary center. semanticscholar.orgnih.gov In transition-metal catalyzed allylations of azlactones, for example, the enantioselectivity was observed to decrease as the steric hindrance of the substituent at the α-position increased. semanticscholar.org This highlights the challenge that steric bulk poses to catalyst-substrate interactions.
Electronic Effects: The two methyl groups at the α-position are electron-donating, which can slightly influence the basicity of the amino group and the electrophilicity of the carbonyl carbon. However, these electronic effects are generally overshadowed by the dominant steric effects.
Table 2: Influence of Steric Hindrance on the Reactivity of Amino Acid Derivatives This table is interactive. Click on headers to sort.
| Reaction Type | Substrate | Steric Hindrance | Observed Effect | Reference |
|---|---|---|---|---|
| Pd-catalyzed Allylation | Azlactone of Valine (Isopropyl R-group) | High | No reactivity observed | semanticscholar.org |
| Pd-catalyzed Allylation | Azlactone of Alanine (Methyl R-group) | Low | Good yield and enantioselectivity | semanticscholar.org |
| Enantioselective Alkylation | N-unprotected α-amino ester | High (α-position) | Reaction is difficult, requires specialized catalyst | acs.org |
| Ester Hydrolysis | General Esters | High | Decreased reaction rate | acs.org |
Elucidation of Catalytic Cycle Mechanisms
Developing catalytic methods for the synthesis and modification of α,α-disubstituted amino acids is a major goal in organic chemistry. rsc.orgacs.org Elucidating the mechanisms of these catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts.
A prominent example is the dual-catalyst system for the stereoselective allylic alkylation of Schiff bases derived from amino acids. acs.org In a Pd/Cu dual catalysis system, the copper complex acts as a Lewis acid to facilitate the formation of a nucleophilic enolate from the amino acid Schiff base. Simultaneously, the palladium complex activates the allylic electrophile. The two chiral metal complexes work synergistically to control the formation of the new C-C bond with high enantioselectivity. acs.org
For a substrate derived from this compound, the steric hindrance at the α-position would be a critical factor in the catalytic cycle. It would influence the rate of enolate formation and its subsequent nucleophilic attack. The design of the catalyst's chiral ligand is paramount to create a binding pocket that can accommodate the bulky substrate while still effectively controlling the stereochemical outcome of the reaction. acs.org Similarly, in enzymatic reactions, the active site of an enzyme like α-amino acid ester hydrolase must be able to accept the sterically demanding substrate for catalysis to occur. ebi.ac.uk
Information regarding "this compound" is not available in the public domain.
Extensive research has yielded no scientific literature, patents, or commercial suppliers for the chemical compound "this compound." This suggests that the compound may be novel, has not been synthesized, or has not been described in publicly accessible databases.
The search results did identify related amino acid esters, providing context on similar structures but no direct information on the requested molecule. The identified related compounds include:
Methyl 2-amino-2-methylpropanoate: The methyl ester of 2-amino-2-methylpropanoic acid. nih.gov
Propan-2-yl 2-aminopropanoate: The isopropyl ester of alanine. sigmaaldrich.com
Prop-2-en-1-yl 2-amino-2-methylpropanoate hydrochloride: The allyl ester of 2-amino-2-methylpropanoic acid, available as a hydrochloride salt. sigmaaldrich.com
Due to the absence of data for "this compound," it is not possible to provide an analysis of its emerging research frontiers, including biomimetic transformations, green chemistry approaches to its synthesis, or theoretical predictions of its reactivity and applications. Any such discussion would be entirely speculative and lack the required scientific basis.
A detailed article on the specified topics requires existing research on the compound . Therefore, the requested article cannot be generated at this time.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
